molecular formula C11H13ClOS2 B14047926 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one

1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14047926
M. Wt: 260.8 g/mol
InChI Key: LLYVHMPXUOUYMV-UHFFFAOYSA-N
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Description

1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one typically involves the reaction of 2,4-bis(methylthio)benzene with a chloropropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one can undergo several types of chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,4-bis(1,1-dimethylethyl)-
  • Phenol, 2,4-bis(1-methylethyl)-

Comparison

1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of both methylthio groups and a chloropropanone moiety, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for various research purposes.

Properties

Molecular Formula

C11H13ClOS2

Molecular Weight

260.8 g/mol

IUPAC Name

1-[2,4-bis(methylsulfanyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H13ClOS2/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7H,5-6H2,1-2H3

InChI Key

LLYVHMPXUOUYMV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)C(=O)CCCl)SC

Origin of Product

United States

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